An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methoxy-7-methylisoquinoline
An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methoxy-7-methylisoquinoline
This guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-1-methoxy-7-methylisoquinoline, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of specific published empirical data for this exact molecule, this document leverages established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. Furthermore, it details a definitive experimental protocol for the precise determination of its solubility in common laboratory solvents, empowering researchers to generate reliable data for their specific applications.
Introduction: Understanding the Molecule
8-Bromo-1-methoxy-7-methylisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] The solubility of any compound is a critical physicochemical parameter that governs its behavior in biological assays, its formulation potential, and its suitability for various chemical reactions.
This guide will first deconstruct the molecule to predict its physicochemical properties and, from there, its likely solubility profile. This theoretical analysis is then complemented by a practical, step-by-step guide to experimental verification.
Predicted Physicochemical and Solubility Profile
To understand the solubility of 8-Bromo-1-methoxy-7-methylisoquinoline, we must first analyze its structural components:
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Isoquinoline Core: A bicyclic aromatic system containing a basic nitrogen atom. The aromatic nature contributes to hydrophobicity, while the nitrogen atom can be protonated in acidic conditions, dramatically increasing aqueous solubility.[3]
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Bromo Group (-Br): A halogen substituent that significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule. While halogenation typically decreases aqueous solubility, its effects can be complex.[4]
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Methoxy Group (-OCH₃): An ether group that is polar and can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar solvents.
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Methyl Group (-CH₃): A small alkyl group that adds to the nonpolar character and lipophilicity of the molecule.
Based on this structure, we can predict a solubility profile that favors organic solvents over aqueous media under neutral conditions.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the expected solubility of 8-Bromo-1-methoxy-7-methylisoquinoline based on the "like dissolves like" principle and the properties of its functional groups.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble (Water) Moderately Soluble (Alcohols) | The large, hydrophobic aromatic system and bromo-substituent limit solubility in water. Alcohols like methanol and ethanol are more effective due to their ability to engage in dipole-dipole interactions and their lower polarity compared to water. A related compound, 4-bromo-8-methoxyisoquinoline, shows moderate solubility in ethanol and methanol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Very Soluble | These solvents are highly effective at solvating polar and large organic molecules. Dimethyl sulfoxide (DMSO) is particularly potent and is a recommended solvent for preparing stock solutions of similar quinoline derivatives for biological assays.[6] Their strong dipole moments can interact effectively with the polar methoxy group and the isoquinoline core. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Slightly to Moderately Soluble | The significant nonpolar surface area from the aromatic rings and methyl group suggests some solubility in nonpolar solvents. Toluene may be more effective than hexane due to potential π-π stacking interactions with the aromatic isoquinoline core. |
| Acidic Aqueous | Dilute HCl, Dilute Acetic Acid | Soluble | The basic nitrogen atom on the isoquinoline ring (pKa of parent isoquinoline is ~5.14) will be protonated in acidic solutions, forming a salt.[1] This ionic species will be significantly more soluble in water than the neutral molecule.[6] |
| Basic Aqueous | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The molecule lacks an acidic proton and will not be deprotonated by aqueous bases. Therefore, its solubility is expected to be similar to that in neutral water. |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, application-specific data. The most common and robust method for determining thermodynamic solubility is the Shake-Flask Method , which involves equilibrating an excess of the solid compound with the solvent of interest.[7]
Objective
To quantitatively determine the solubility of 8-Bromo-1-methoxy-7-methylisoquinoline in a selected solvent at a specific temperature (e.g., 25 °C).
Materials
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8-Bromo-1-methoxy-7-methylisoquinoline (solid)
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Solvent of interest (e.g., DMSO, Ethanol, Water)
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Analytical balance
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator with temperature control
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Step-by-Step Methodology
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Preparation of Calibration Standards:
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Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known lower concentrations. This series should bracket the expected solubility limit.
-
-
Sample Preparation (The Shake-Flask Method):
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Add an excess amount of solid 8-Bromo-1-methoxy-7-methylisoquinoline to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period. A starting point is to add ~5-10 mg of solid to 1 mL of the test solvent.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A 24-hour period is standard, but 48-72 hours may be necessary for some compounds to ensure true thermodynamic equilibrium.
-
-
Sample Clarification:
-
After equilibration, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove all undissolved micro-particulates.
-
-
Analysis and Quantification:
-
Analyze the calibration standards using the HPLC method to generate a calibration curve (Peak Area vs. Concentration). The curve should have an R² value > 0.99 for accuracy.
-
Analyze the filtered, saturated solution (the sample from step 4) using the same HPLC method. It may be necessary to dilute the sample with the mobile phase to ensure the response falls within the linear range of the calibration curve.
-
Use the peak area from the sample and the equation from the calibration curve to determine the concentration of the compound in the saturated solution. Correct for any dilutions made. This concentration is the solubility.
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Workflow Diagram for Experimental Solubility Determination
The following diagram illustrates the key stages of the shake-flask protocol for determining solubility.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Conclusion
References
[7] European Union Agency for Safety and Health at Work. (n.d.). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved February 18, 2026. [8] Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 18, 2026. [9] Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved February 18, 2026. [10] MDPI. (2012, September 12). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved February 18, 2026. [11] Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 18, 2026. [12] MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 18, 2026. [5] University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 18, 2026. [13] ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society. Retrieved February 18, 2026. [14] PubChem. (n.d.). Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved February 18, 2026. Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved February 18, 2026. [3] Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 18, 2026. [1] Wikipedia. (n.d.). Isoquinoline. Retrieved February 18, 2026. [4] PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved February 18, 2026. [2] Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Retrieved February 18, 2026. [15] Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved February 18, 2026. [16] ResearchGate. (2014, September 5). Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Retrieved February 18, 2026. [17] BLDpharm. (n.d.). 1513558-79-6|8-Bromo-7-methoxyisoquinolin-1(2H)-one. Retrieved February 18, 2026. [18] ChemShuttle. (n.d.). 4-bromo-8-methoxyisoquinoline; CAS No.: 1784377-21-4. Retrieved February 18, 2026. [6] Benchchem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Retrieved February 18, 2026.
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